molecular formula C16H17N3 B14210716 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene CAS No. 832684-28-3

1-(1-Azidoethyl)-4-(2-phenylethyl)benzene

Cat. No.: B14210716
CAS No.: 832684-28-3
M. Wt: 251.33 g/mol
InChI Key: FJOHUGFZBVNYCX-UHFFFAOYSA-N
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Description

1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is an organic compound that features both azide and phenylethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene typically involves the introduction of the azide group into an appropriate precursor. One common method is the nucleophilic substitution reaction where a halide precursor is treated with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azidoethyl)-4-(2-phenylethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like triphenylphosphine (Staudinger reaction).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(1-Azidoethyl)-4-(2-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation and labeling due to the reactivity of the azide group.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Used in the production of specialty polymers and materials.

Mechanism of Action

The azide group in 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is highly reactive and can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reactivity is exploited in various applications, including bioconjugation and materials science.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl azide: Similar structure but lacks the additional azidoethyl group.

    Benzyl azide: Contains an azide group attached to a benzyl moiety.

    Phenethylamine: Lacks the azide group but has a similar phenylethyl structure.

Properties

CAS No.

832684-28-3

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

1-(1-azidoethyl)-4-(2-phenylethyl)benzene

InChI

InChI=1S/C16H17N3/c1-13(18-19-17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3

InChI Key

FJOHUGFZBVNYCX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCC2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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